"6-Bromo-2-chloro-3-methoxy-4-methylpyridine" CAS number
"6-Bromo-2-chloro-3-methoxy-4-methylpyridine" CAS number
An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (CAS: 1403764-97-5)
Authored by: A Senior Application Scientist
Introduction
6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a highly functionalized pyridine derivative that serves as a critical building block for medicinal chemists and researchers in drug development. Its unique arrangement of substituents—a bromine atom, a chlorine atom, a methoxy group, and a methyl group—on the pyridine scaffold offers a versatile platform for constructing complex molecular architectures. The Chemical Abstracts Service (CAS) has assigned the number 1403764-97-5 to this compound.[1][2]
The strategic placement of two distinct halogen atoms (bromine and chlorine) allows for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions. The bromine at the 6-position is generally more reactive than the chlorine at the 2-position in typical oxidative addition steps, enabling regioselective synthesis.[3] Furthermore, the electron-donating methoxy and methyl groups modulate the electronic properties of the pyridine ring, influencing its reactivity and the physicochemical properties of its derivatives. The methoxy group, in particular, is a prevalent feature in many approved drugs, where it often enhances target binding, metabolic stability, and overall pharmacokinetic profiles.[4][5]
This guide provides a comprehensive overview of 6-bromo-2-chloro-3-methoxy-4-methylpyridine, including its physicochemical properties, a logical synthetic approach, its reactivity, and its application in synthetic protocols relevant to drug discovery.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, reaction setup, and characterization.
| Property | Value | Reference |
| CAS Number | 1403764-97-5 | [1][2] |
| Molecular Formula | C₇H₇BrClNO | [1][2] |
| Molecular Weight | 236.49 g/mol | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 296.3 ± 35.0 °C at 760 mmHg | [1] |
| Appearance | Typically an off-white to yellow solid | Inferred from similar compounds |
| Purity (Typical) | ≥97% | [2] |
Chemical Structure and Reactivity Insights
The structure of 6-bromo-2-chloro-3-methoxy-4-methylpyridine is key to its utility.
Caption: Structure of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.
The reactivity of this molecule is dominated by the two halogen substituents. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making the 6-position (bromo) significantly more susceptible to oxidative addition than the 2-position (chloro).[3] This differential reactivity is a powerful tool, allowing for selective functionalization at the 6-position while leaving the 2-chloro group intact for subsequent transformations.
The methoxy group at the 3-position and the methyl group at the 4-position are electron-donating, which increases the electron density of the pyridine ring. This can influence the rate and outcome of reactions, including nucleophilic aromatic substitution, although such reactions are less common for this specific substitution pattern compared to cross-coupling.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for the target compound.
Protocol 1: Synthesis of 6-Bromo-2-chloro-3-hydroxy-4-methylpyridine
Rationale: The hydroxyl group at the 3-position is an ortho-, para-director. In the context of the pyridine ring, it strongly activates the positions ortho and para to it for electrophilic substitution. The 2-position is blocked by chlorine, and the 4-position by a methyl group, directing the incoming electrophile (Br⁺) to the 6-position. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.
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Reaction Setup: To a solution of 2-chloro-3-hydroxy-4-methylpyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
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Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the brominated intermediate.
Protocol 2: Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine
Rationale: The hydroxyl group of the intermediate is acidic enough to be deprotonated by a strong base like sodium hydride (NaH), forming a nucleophilic alkoxide. This alkoxide then undergoes a classic Williamson ether synthesis via an Sₙ2 reaction with an electrophilic methyl source, such as methyl iodide (CH₃I), to form the desired methoxy group.
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Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
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Execution: Cool the suspension to 0 °C and add a solution of 6-bromo-2-chloro-3-hydroxy-4-methylpyridine (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude material is purified by column chromatography to afford the final product, 6-bromo-2-chloro-3-methoxy-4-methylpyridine.
Application in Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura Example
The primary application of this building block is in the synthesis of more complex molecules for drug discovery pipelines. Its differential reactivity allows for selective coupling at the 6-position. Below is a representative protocol for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Selective Suzuki-Miyaura Coupling at the C6-Br Position
Rationale: This protocol leverages the higher reactivity of the C-Br bond over the C-Cl bond. A suitable palladium catalyst/ligand system is chosen to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination) efficiently at temperatures that leave the C-Cl bond largely unaffected.
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Reaction Setup: In a reaction vessel, combine 6-bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
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Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
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Reagent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Then, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
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Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude residue is then purified via flash column chromatography to isolate the 6-aryl-2-chloro-3-methoxy-4-methylpyridine product.
Expected Spectroscopic Characterization
While experimental data is not provided in the search results, the expected spectroscopic signatures can be predicted based on the structure:
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¹H NMR: One would expect to see a singlet for the aromatic proton on the pyridine ring, a singlet for the methoxy (OCH₃) protons (around 3.8-4.0 ppm), and a singlet for the methyl (CH₃) protons (around 2.2-2.5 ppm).
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¹³C NMR: The spectrum should show seven distinct carbon signals: five for the pyridine ring carbons and one each for the methoxy and methyl carbons. The carbons attached to the halogens (C2 and C6) would appear at characteristic chemical shifts.
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Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), confirming the elemental composition. The exact mass would be calculated for C₇H₇⁷⁹Br³⁵ClNO.
Safety and Handling
No specific safety data sheet for 6-bromo-2-chloro-3-methoxy-4-methylpyridine was found. However, based on the GHS classifications for structurally similar halo-pyridines, the following precautions are strongly advised.[6][7][8]
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[9][10][11]
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10][11]
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Health Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6][7][8] Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][12]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a strategically designed synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its key advantage lies in the differential reactivity of its two halogen atoms, which enables selective and controlled molecular elaboration. This, combined with the beneficial electronic and steric influences of the methoxy and methyl groups, makes it an invaluable tool for accessing novel chemical matter. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.
References
- 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. Google Vertex AI Search.
- 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684]. ChemUniverse.
- 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874. PubChem.
- 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119. PubChem.
- 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237. PubChem.
- SAFETY D
- A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Benchchem.
- The role of the methoxy group in approved drugs.
- SAFETY D
- SAFETY D
- SAFETY D
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
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